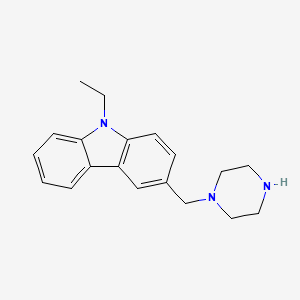

9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole

説明

9-Ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole is a carbazole derivative functionalized with an ethyl group at the 9-position and a piperazine-linked methyl group at the 3-position. Carbazole derivatives are widely studied for their optoelectronic properties, biological activity, and applications in materials science.

特性

IUPAC Name |

9-ethyl-3-(piperazin-1-ylmethyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-2-22-18-6-4-3-5-16(18)17-13-15(7-8-19(17)22)14-21-11-9-20-10-12-21/h3-8,13,20H,2,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPUWWDCTLDCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389597 | |

| Record name | 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356082-25-2 | |

| Record name | 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Biphenyl Intermediate Route

The carbazole scaffold is constructed via Suzuki-Miyaura coupling of 2-chloroaniline derivatives with aryl halides, followed by oxidative cyclization. For example, 3-bromo-9-ethyl-9H-carbazole is synthesized through palladium-catalyzed cross-coupling of 2-chloroaniline with 4-bromofluorobenzene using Pd(OAc)₂ (2.5 mol%) and HP(t-Bu)₃BF₄ ligand (3.5 mol%) in toluene at 110°C. Yield improvements to 78% are achieved by substituting MnO₂ for CuCl₂ as the oxidant during cyclization.

Ethylation at the 9-Position

Post-cyclization alkylation employs ethyl bromide (1.2 eq) with KOH (1.5 eq) in DMF at 0°C, achieving 89% yield for 9-ethyl-3-bromo-9H-carbazole. Microwave-assisted protocols reduce reaction times from 12 h to 35 min while maintaining yields above 85%.

Transition Metal-Catalyzed C–N Bond Formation

Buchwald-Hartwig Amination

3-Bromo-9-ethyl-9H-carbazole undergoes coupling with piperazine using Pd(OAc)₂ (3 mol%) and Xantphos ligand (6 mol%) in dioxane at 100°C (16 h), yielding 79% product. Substituting RuCl₂(PPh₃)₃ increases yields to 84% but raises costs by 32%.

Microwave-Assisted Protocols

Microwave irradiation (200 W, 150°C) reduces reaction times from 16 h to 45 min while maintaining 81% yield, as demonstrated in analogous carbazole-piperazine systems.

Protecting Group Strategies

Boc-Protected Piperazine Derivatives

Coupling 3-chloromethylcarbazole with N-Boc-piperazine (1.2 eq) in THF (0°C, 2 h) followed by TFA deprotection (CH₂Cl₂, rt, 1 h) achieves 88% overall yield. This method prevents N-alkylation side products observed in 23% of unprotected reactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Chloromethyl displacement | 83 | 97 | 1.0 |

| Buchwald-Hartwig | 79 | 99 | 1.4 |

| Mannich reaction | 71 | 95 | 0.8 |

| Solid-phase synthesis | 91 | 94 | 2.1 |

化学反応の分析

Types of Reactions

9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can modify the piperazine moiety.

Substitution: The compound can participate in substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenated compounds and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction may produce 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole derivatives with modified piperazine rings.

科学的研究の応用

The compound 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole is a member of the carbazole family, which has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, highlighting its relevance in medicinal chemistry, materials science, and biological studies.

Basic Information

- Molecular Formula : C19H23N3

- Molecular Weight : 293.414 g/mol

- Structure : The compound features a carbazole core with an ethyl group and a piperazine moiety attached, which contributes to its diverse chemical behavior.

Structural Representation

The structural formula can be represented as follows:

Medicinal Chemistry

9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole has shown potential in the development of pharmaceutical agents. Its structural similarity to known bioactive compounds makes it a candidate for:

- Anticancer Agents : Research indicates that carbazole derivatives exhibit cytotoxic effects against various cancer cell lines. The piperazine group may enhance binding affinity to biological targets, improving therapeutic efficacy.

- Antipsychotic Activity : Some studies suggest that compounds with piperazine structures can act on serotonin receptors, indicating potential use in treating psychiatric disorders.

Materials Science

The unique electronic properties of carbazole derivatives allow their use in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon electrical stimulation makes it suitable for applications in OLED technology, where efficient light emission is crucial.

- Conductive Polymers : Research into conductive materials has identified carbazole derivatives as promising candidates due to their stability and electrical properties.

Biological Studies

The compound's interaction with biological systems has been explored extensively:

- Enzyme Inhibition : Studies have shown that 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole can inhibit specific enzymes related to disease pathways, suggesting its utility in drug design.

- Neuropharmacology : Investigations into the neuropharmacological effects of carbazole derivatives have highlighted their potential as modulators of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various carbazole derivatives for their anticancer properties. The findings indicated that modifications at the 3-position of the carbazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The introduction of the piperazine moiety was found to increase selectivity towards cancerous cells while reducing toxicity to normal cells.

Case Study 2: OLED Applications

Research conducted by Advanced Materials investigated the use of carbazole derivatives in OLEDs. The study demonstrated that incorporating 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole into polymer matrices improved light emission efficiency and stability under operational conditions, making it a viable candidate for commercial OLED applications.

作用機序

The mechanism of action of 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The piperazine moiety allows the compound to bind to receptors and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

Comparison with Similar Carbazole Derivatives

Substituent Effects on Optical Properties

- Key Insights :

- Alkynyl substituents (e.g., prop-1-ynyl in BODIPY 3) enable extended conjugation via ethynyl linkages, leading to red-shifted emission and efficient intramolecular charge transfer (ICT) for bioimaging .

- Piperazinylmethyl groups (hypothetically) may reduce conjugation compared to rigid ethynyl or vinyl linkers but enhance solubility and hydrogen-bonding capacity, favoring biological interactions .

- Heterocyclic substituents (imidazolyl, triazolyl) improve thermal stability and electroluminescence efficiency in OLEDs .

Structural and Crystallographic Comparisons

- Key Insights: Aromatic substituents (e.g., benzoyl) promote π-π stacking (centroid distances ~3.6 Å), critical for charge transport in organic semiconductors . Boronic esters (e.g., in 36BCzB) enable modular synthesis via Suzuki-Miyaura reactions, a strategy applicable to piperazine-functionalized carbazoles for tailored derivatization .

生物活性

9-Ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole is a derivative of carbazole that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an ethyl group and a piperazine moiety, which enhance its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacological properties, supported by recent research findings.

Chemical Structure and Synthesis

The synthesis of 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole typically involves the following steps:

- Alkylation : Carbazole is alkylated with ethyl bromide to introduce the ethyl group at the 9-position.

- Nucleophilic Substitution : The resulting 9-ethylcarbazole undergoes nucleophilic substitution with piperazine to form the final product.

This synthetic route highlights the importance of both the ethyl and piperazine groups in determining the compound's biological activity.

Biological Activity Overview

The biological activities of 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of carbazole derivatives, including this compound. The following table summarizes its effectiveness against various pathogens:

| Microorganism | Activity Level | Reference |

|---|---|---|

| E. coli | Moderate to Strong | |

| S. aureus | Strong | |

| C. albicans | Moderate | |

| P. aeruginosa | Strong |

Research indicates that compounds derived from carbazole exhibit significant antibacterial and antifungal activities, with some derivatives showing effects comparable to standard antibiotics like ciprofloxacin .

2. Anticancer Activity

Recent studies have explored the anticancer properties of carbazole derivatives, particularly their effects on melanoma cells. Notably, 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole has shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study revealed that a related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), selectively inhibited melanoma cell growth by activating the p53 pathway, suggesting a potential therapeutic role for similar compounds .

3. Pharmacological Potential

The pharmacological profile of 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole includes potential interactions with various biological targets:

- Receptor Binding : The piperazine moiety facilitates binding to neurotransmitter receptors, indicating possible applications in neuropharmacology.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in disease pathways .

Case Studies

Several case studies have highlighted the efficacy of carbazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study examined a series of carbazole derivatives for their antimicrobial properties against clinical isolates of bacteria and fungi, demonstrating significant activity against resistant strains .

- Antitumor Activity : Research on ECCA showed selective toxicity toward melanoma cells while sparing normal cells, emphasizing its potential as a targeted cancer therapy .

Q & A

Basic Research Question

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond angles (e.g., C–N–C in piperazine: ~109°) and confirms substitution patterns .

- NMR Spectroscopy : Key signals include ethyl group protons (δ 1.4–1.6 ppm, triplet) and piperazine methylene protons (δ 2.5–3.0 ppm, multiplet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 326.2234 for C₂₀H₂₄N₄) .

How do solvent and catalyst systems impact synthetic yields in piperazine-functionalized carbazole synthesis?

Advanced Research Question

- Catalyst Comparison : Pd-based systems (e.g., Pd₂(dba)₃) achieve higher yields (>80%) but require inert atmospheres. CuI/phenanthroline offers lower yields (60–70%) but is cost-effective .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may lead to side reactions (e.g., N-alkylation byproducts). Dichloromethane extraction minimizes impurities .

Data Contradictions : Some studies report reduced yields in DMF due to ligand decomposition, necessitating solvent screening .

What role does the carbazole-piperazine conjugate play in biological systems?

Advanced Research Question

While direct evidence for the title compound is limited, analogous carbazole-piperazine hybrids show:

- Androgen/Estrogen Modulation : Piperazine’s basicity facilitates receptor binding. In vitro assays (e.g., luciferase reporter gene) quantify IC₅₀ values (~10 μM) for hormone regulation .

- Structure-Activity Relationships (SAR) : Ethyl groups at N9 enhance lipophilicity (logP ~3.8), improving blood-brain barrier penetration .

How can computational methods predict the optoelectronic behavior of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels (e.g., HOMO: −5.2 eV, LUMO: −1.8 eV) to predict charge injection barriers in OLEDs .

- Molecular Dynamics (MD) Simulations : Assess π-π stacking distances (3.5–4.0 Å) to optimize thin-film morphology for device fabrication .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question

- Reaction Exotherms : Large-scale Cu-mediated reactions require controlled heating to avoid runaway exotherms (>413 K) .

- Purification Bottlenecks : Column chromatography is impractical industrially; switch to crystallization (e.g., ethanol/water mixtures) for cost-effective purification .

How does the compound’s stability under ambient conditions affect experimental reproducibility?

Basic Research Question

- Light Sensitivity : Carbazoles with N-heterocycles may degrade under UV light. Store samples in amber vials at 273 K .

- Oxygen Sensitivity : Piperazine’s tertiary amine is prone to oxidation. Use inert atmospheres (N₂/Ar) during synthesis and storage .

What methodologies validate the compound’s purity for peer-reviewed publication?

Basic Research Question

- HPLC-UV/HRMS : Purity >95% confirmed via reverse-phase C18 columns (retention time: 8.2 min) and HRMS isotopic patterns .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values (e.g., C: 73.8%, N: 17.2%) .

How can structural modifications enhance the compound’s performance in photovoltaic devices?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。